![molecular formula C10H8BrClN2O2 B1484560 Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352894-48-4](/img/structure/B1484560.png)

Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

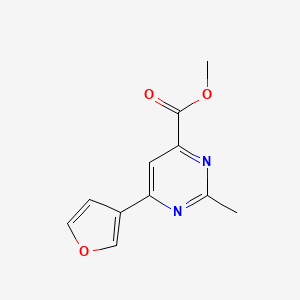

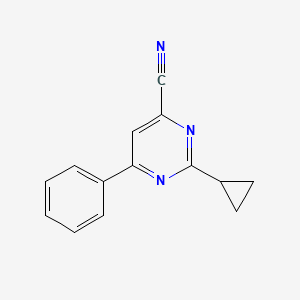

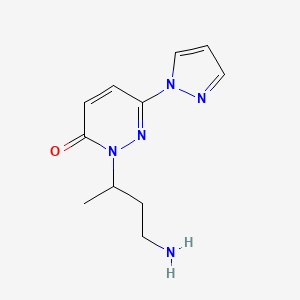

Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular weight of 303.54 . It is used in organic syntheses and as pharmaceutical intermediates . This compound is recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo [1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H8BrClN2O2/c1-2-16-10 (15)8-5-14-4-6 (12)3-7 (11)9 (14)13-8/h3-5H,2H2,1H3 . The negative potential region is mainly distributed in the O atom of the ester group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the development of imidazo[1,2-a]pyridine analogues as antituberculosis agents . The development is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 303.54 and an Inchi Code of 1S/C10H8BrClN2O2/c1-2-16-10 (15)8-5-14-4-6 (12)3-7 (11)9 (14)13-8/h3-5H,2H2,1H3 .Scientific Research Applications

Synthesis Techniques and Derivatives

The synthesis of ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives is a key area of research. For instance, the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs to chlorinated benzimidazoles has been documented, showcasing methods to obtain these compounds through condensation reactions and subsequent treatments to achieve desired chlorination levels (Gudmundsson, Drach, & Townsend, 1997). Such synthetic strategies are crucial for creating building blocks for further chemical transformations.

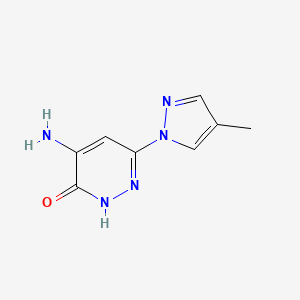

Antiviral Activity

Research on derivatives of ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate has shown promising antiviral properties. A study involving the synthesis and evaluation of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives revealed significant anti-hepatitis B virus (HBV) activity. Some of these compounds demonstrated high effectiveness in inhibiting HBV DNA replication, indicating potential therapeutic applications (Chen et al., 2011).

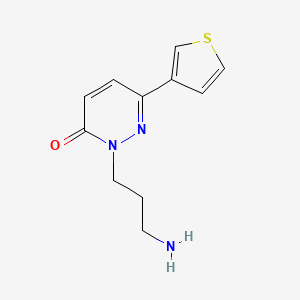

Material Science and Coordination Chemistry

The compound and its derivatives are also explored in material science and coordination chemistry for constructing coordination polymers and complexes. A study described the synthesis of zero-dimensional complexes and one-dimensional coordination polymers using a ligand derived from 2-chloroimidazo[1,2-a]pyridine. This research highlights the versatility of these compounds in forming various structural motifs with potential applications in catalysis, molecular recognition, or as luminescent materials (Yin, Li, Yan, & Yong, 2021).

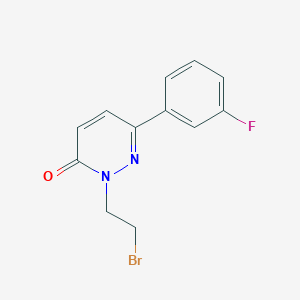

Novel Synthetic Routes and Catalysis

The development of new synthetic routes and catalysis involving ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is another area of focus. For example, the palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines presents an efficient method to synthesize 3-alkenylimidazo[1,2-a]pyridines, demonstrating the compound's utility in organic synthesis and potential in drug discovery (Koubachi et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for this compound involve its use in the development of new drugs, particularly for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and this compound, as part of the imidazo[1,2-a]pyridine class, is being critically reviewed for its potential in this area .

properties

IUPAC Name |

ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)7-5-14-8(13-7)4-3-6(11)9(14)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWBOIAZOJIVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC(=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484497.png)